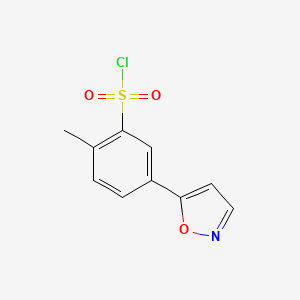

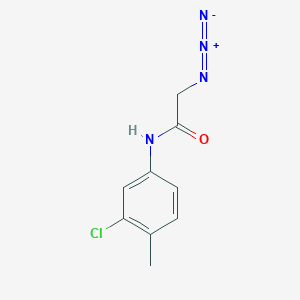

5-(Isoxazol-5-yl)-2-methylbenzene-1-sulfonyl chloride

Overview

Description

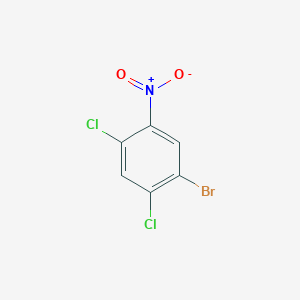

5-(Isoxazol-5-yl)-2-methylbenzene-1-sulfonyl chloride is a chemical compound that belongs to the class of isoxazoles . Isoxazoles are five-membered heterocyclic compounds with one oxygen atom and one nitrogen atom at adjacent positions .

Synthesis Analysis

The synthesis of isoxazole compounds often involves metal-free synthetic routes . These methods are eco-friendly and avoid the disadvantages associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating the metals from the reaction mixtures .Molecular Structure Analysis

The molecular structure of isoxazole compounds, including this compound, consists of a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis

Isoxazole compounds are known for their versatility in chemical reactions . They are commonly used in the field of drug discovery due to their significant biological activities .Scientific Research Applications

Synthesis of Novel Compounds

- Antibacterial Activity : Novel sulfonamide isoxazolo[5,4-b]pyridines were synthesized and exhibited antimicrobial activity towards Pseudomonas aeruginosa and Escherichia coli. Some compounds also showed a 50% inhibition of proliferation of breast carcinoma cell line MCF7 at certain concentrations (Poręba et al., 2015).

- Sulfonylfluoro Isoxazoles Synthesis : A new fluorosulfonylation reagent was developed, demonstrating great potential in regioselective synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition, providing a direct route to functionalized isoxazoles (Leng & Qin, 2018).

Enzyme Inhibition Studies

- Carbonic Anhydrase Inhibitors : Compounds were synthesized as topically acting antiglaucoma agents, showing low nanomolar affinity for carbonic anhydrase isozymes and effectiveness in normotensive rabbits, outperforming standard drugs (Casini et al., 2003).

Methodological Advances

- Decarboxylative Radical Sulfonylation : A method for decarboxylative radical sulfonylation with sulfinates was reported, offering a redox-neutral protocol with broad substrate scope and enabling late-stage modification of complex natural products (He et al., 2020).

Drug Discovery and Chemical Biology

- Isoxazolidine Synthesis : A new stereoselective synthesis of methyleneoxy-substituted isoxazolidines via copper-catalyzed aminooxygenation/cyclization was reported, demonstrating excellent yields and diastereoselectivities (Karyakarte et al., 2012).

Mechanism of Action

Mode of Action

The mode of action of isoxazole derivatives also depends on their specific structure and the biological targets they interact with. They can act as inhibitors, activators, or modulators of their target proteins or enzymes .

Biochemical Pathways

Isoxazole derivatives can affect a variety of biochemical pathways. For example, some isoxazole derivatives have shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents .

Result of Action

The molecular and cellular effects of isoxazole derivatives can include changes in cell signaling, gene expression, and cellular metabolism, among others

Safety and Hazards

Future Directions

The future directions for isoxazole compounds, including 5-(Isoxazol-5-yl)-2-methylbenzene-1-sulfonyl chloride, involve the development of new synthetic strategies and the design of new isoxazole derivatives . These compounds have a wide spectrum of biological activities and therapeutic potential, making them promising candidates for the development of clinically viable drugs .

Properties

IUPAC Name |

2-methyl-5-(1,2-oxazol-5-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3S/c1-7-2-3-8(9-4-5-12-15-9)6-10(7)16(11,13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTRZIMJBGXCIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=NO2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1522619.png)